molecular formula C6H18NSi3 B1587917 三(二甲基甲硅烷基)胺 CAS No. 21331-86-2

三(二甲基甲硅烷基)胺

货号 B1587917
CAS 编号: 21331-86-2
分子量: 188.47 g/mol
InChI 键: JBAKYNJRLAJRNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris(dimethylsilyl)amine is the simplest tris(trialkylsilyl)amine which has the general formula (R3Si)3N, in which all three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3) . It has been of scientific interest for years as a stable intermediate in chemical nitrogen fixation .


Synthesis Analysis

Early attempts to prepare tris(trimethylsilyl)amine from ammonia and trimethylchlorosilane were unsuccessful even at temperatures of 500 °C and in the presence of the base pyridine . The reaction of ammonia and trimethylchlorosilane stops at the stage of the doubly silylated product bis(trimethylsilyl)amine . Tris(trimethylsilyl)amine is obtained by reaction of the sodium salt of hexamethyldisilazane with trimethylchlorosilane in 80% yield .


Molecular Structure Analysis

The molecular structure of Tris(dimethylsilyl)amine is represented by the formula C9H27NSi3 . The IUPAC name for this compound is 1,1,1-Trimethyl-N,N-bis(trimethylsilyl)silanamine .


Chemical Reactions Analysis

Tris(dimethylsilyl)amine is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride (SiOxNy) films at moderate temperature . At least fifteen by-products are identified, including silanols, siloxanes, disilazanes, silanamines, and mixed siloxane–silanamine molecules, in addition to more usual compounds such as water .


Physical And Chemical Properties Analysis

Tris(dimethylsilyl)amine is a colorless, crystalline or waxy solid which is stable to water and bases . It has a melting point of 67-69 °C, a boiling point of 72 °C/10 mmHg, and a density of 0.863 . The refractive index at 23 C is 1.4239, and the density at 23 C is 0.803 g./ml .

科学研究应用

Chemical Vapor Deposition (CVD)

Tris(dimethylsilyl)amine (TDMSA) is used in the presence of O2 and NH3 for the atmospheric pressure chemical vapor deposition (CVD) of conformal, corrosion barrier silicon oxynitride (SiOxNy) films at moderate temperature . This application is particularly useful in the semiconductor industry where such films are often used as insulating layers.

Gas Phase Analysis

TDMSA is used in gas-phase investigations during the CVD of silicon oxynitrides films . Techniques such as liquid NMR, gas chromatography coupled with mass spectrometry (GC-MS), and electron spin resonance (ESR) are used to probe stable compounds and radical intermediate species in the gas phase .

Nitrogen Fixation

Tris(trimethylsilyl)amine has been in the center of scientific interest as a stable intermediate in chemical nitrogen fixation . This is the conversion of atmospheric nitrogen N2 into organic substrates under normal conditions .

Catalyst in Nitrogen Conversion

Using a triaryl-Tren ligated titanium dinitrogen complex, catalytic fixation of molecular nitrogen to form tris(trimethylsilyl)amine was achieved under ambient conditions . This process had a turnover number (TON) of up to 16.5 per titanium atom .

Chemical Intermediate

TDMSA is used as a chemical intermediate in various research and industrial applications . It plays a crucial role in the synthesis of many complex organic compounds .

Lower Temperature Deposition

The presence of Si–H bonds in the TDMSA structure allows the formation of SiOxNy films at temperatures lower than those required by other conventional silazane/silanamine precursors . This makes TDMSA a more efficient choice for certain applications .

作用机制

Target of Action

Tris(dimethylsilyl)amine, also known as Nonamethyltrisilazane , is a chemical compound that primarily targets the process of chemical nitrogen fixation . This process involves the conversion of atmospheric nitrogen (N2) into organic substrates under normal conditions .

Mode of Action

The mode of action of Tris(dimethylsilyl)amine is through its interaction with its targets. It acts as a stable intermediate in the process of chemical nitrogen fixation . All three hydrogen atoms of the ammonia are replaced by trimethylsilyl groups (-Si(CH3)3), forming the simplest tris(trialkylsilyl)amine .

Biochemical Pathways

The biochemical pathways affected by Tris(dimethylsilyl)amine are primarily related to the nitrogen cycle. Specifically, it plays a role in the conversion of atmospheric nitrogen into organic substrates . The downstream effects of this process contribute to the availability of nitrogen in various biochemical processes.

Pharmacokinetics

It’s important to note that tris(dimethylsilyl)amine is a waxy solid and reacts slowly with moisture/water . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of Tris(dimethylsilyl)amine’s action primarily involve the facilitation of chemical nitrogen fixation . This results in the conversion of atmospheric nitrogen into organic substrates, which are essential for various biochemical processes.

Action Environment

The action, efficacy, and stability of Tris(dimethylsilyl)amine can be influenced by environmental factors. For instance, it is moisture sensitive , meaning its stability and efficacy can be affected by the presence of water or humidity in the environment. Additionally, it should be handled in a well-ventilated place and kept away from heat, open flames, and sparks .

安全和危害

Tris(dimethylsilyl)amine is harmful in contact with skin and causes severe skin burns and eye damage . It is also harmful if inhaled . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The identified by-products and formulated decomposition and gas-phase reactions provide stimulating insight and understanding of the deposition mechanism of SiOxNy films by CVD, offering possibilities for the investigation of representative chemical models and process simulation .

属性

InChI

InChI=1S/C6H18NSi3/c1-8(2)7(9(3)4)10(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAKYNJRLAJRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)N([Si](C)C)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18NSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884795
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(dimethylsilyl)amine

CAS RN

21331-86-2
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N-bis(dimethylsilyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-bis(dimethylsilyl)-1,1-dimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(dimethylsilyl)amine
Reactant of Route 2
Tris(dimethylsilyl)amine

Q & A

Q1: What makes Tris(dimethylsilyl)amine a suitable precursor for SiOxNy film deposition?

A1: Tris(dimethylsilyl)amine presents several advantageous characteristics for SiOxNy film deposition. Firstly, it serves as a dual source of both silicon and nitrogen [, ]. This eliminates the need for additional nitrogen precursors like NH3, simplifying the deposition process. Secondly, the presence of Si-H bonds in its structure enables film formation at lower temperatures compared to conventional silazane/silanamine precursors []. This lower temperature processing is beneficial for applications sensitive to high temperatures.

Q2: What are the potential benefits of developing a kinetic model for this CVD process?

A2: Developing a kinetic model for the CVD of SiOxNy films using TDMSA offers valuable insights into the intricate process dynamics []. Such a model can help predict the impact of various process parameters (e.g., temperature, pressure, gas flow rates) on film properties like composition, thickness, and uniformity. This understanding can guide the optimization of deposition conditions for tailoring film characteristics to specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。